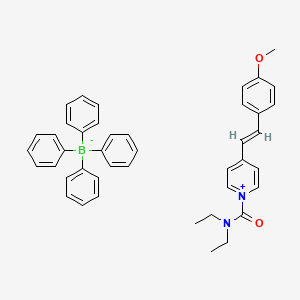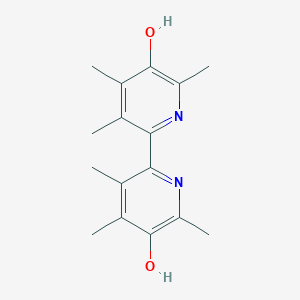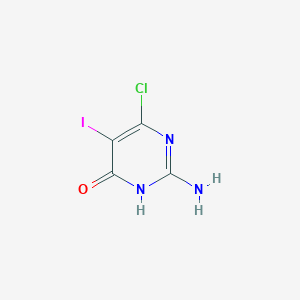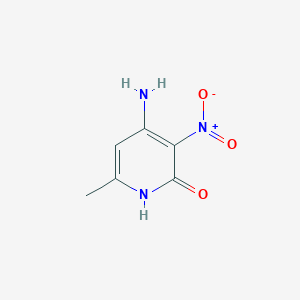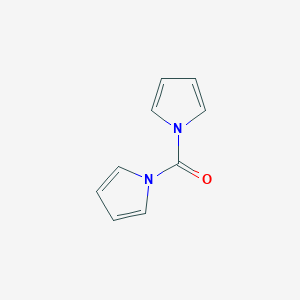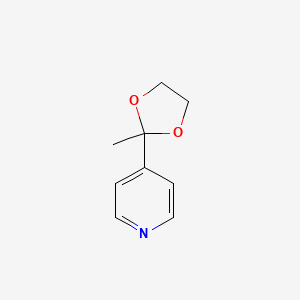![molecular formula C9H14N2O2 B11769728 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 723335-17-9](/img/structure/B11769728.png)
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and three methyl groups. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through the cyclization of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine under high-temperature conditions with the aid of a catalyst . The reaction involves the formation of a bicyclic structure with the incorporation of methyl groups at specific positions.
Industrial Production Methods
Commercial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The process is optimized to achieve high yields and purity, making it suitable for large-scale industrial applications.
化学反応の分析
Types of Reactions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
科学的研究の応用
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
作用機序
The mechanism of action of 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its role as a strong nucleophile and base. The compound’s two unhindered tertiary amine groups allow it to effectively participate in nucleophilic substitution and catalysis . It acts by donating electron pairs to electrophilic centers, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but lacks the methyl groups present in 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Quinuclidine: Another bicyclic compound with a similar framework but with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct nucleophilic and catalytic properties. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well.
特性
CAS番号 |
723335-17-9 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC名 |
1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12) |
InChIキー |
QVZKJWWTHLOLKC-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C(=O)N1C)(NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)
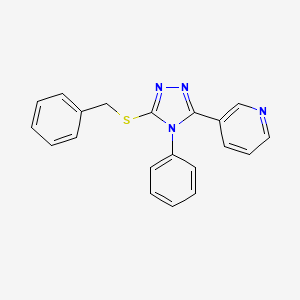

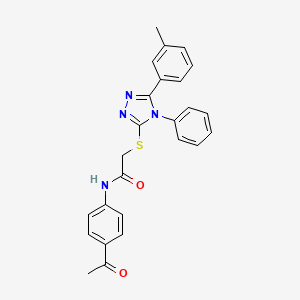
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)
